7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The methoxy group can be introduced via methylation reactions, while the carboxamide group is typically formed through amidation reactions using suitable amines and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .
Scientific Research Applications
7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways . Its antibacterial activity could be attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl]-2H-coumarine
- 7-methoxy-coumarin-4-aldehyde
- (Z)-2-(4-methoxybenzylidene)-6-methylbenzofuran-3(2H)-one
Uniqueness
7-methoxy-N-(p-tolyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy and carboxamide groups contribute to its solubility, reactivity, and potential interactions with biological targets .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
7-methoxy-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO3/c1-11-6-8-13(9-7-11)18-17(19)15-10-12-4-3-5-14(20-2)16(12)21-15/h3-10H,1-2H3,(H,18,19) |
InChI Key |
UFOJWZLDPGHPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Origin of Product |
United States |
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